molecular formula C17H14Cl2N4O3S2 B2760129 2,5-dichloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide CAS No. 329226-30-4

2,5-dichloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide

Cat. No.: B2760129
CAS No.: 329226-30-4
M. Wt: 457.34
InChI Key: DEOVYQRGILSMLA-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide is a structurally complex molecule featuring a thiophene core substituted with two chlorine atoms at positions 2 and 3. The carboxamide group at position 3 is linked to a phenyl ring bearing a sulfamoyl moiety, which is further connected to a 4,6-dimethylpyrimidin-2-yl group. This compound integrates multiple pharmacophoric elements:

  • Thiophene ring: A sulfur-containing heterocycle known for enhancing electronic properties and metabolic stability in drug design.
  • Dichloro substitution: Likely influences lipophilicity and binding interactions.
  • Sulfamoyl group: A hallmark of sulfonamide drugs, often associated with antimicrobial activity and enzyme inhibition.
  • 4,6-Dimethylpyrimidine: A nitrogenous heterocycle that may contribute to hydrogen bonding or π-π stacking in biological targets.

Properties

IUPAC Name

2,5-dichloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O3S2/c1-9-7-10(2)21-17(20-9)23-28(25,26)12-5-3-11(4-6-12)22-16(24)13-8-14(18)27-15(13)19/h3-8H,1-2H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOVYQRGILSMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes both thiophene and pyrimidine moieties, which are known for their diverse pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

C13H11Cl2N3O\text{C}_{13}\text{H}_{11}\text{Cl}_2\text{N}_3\text{O}

This structure incorporates:

  • Dichlorobenzamide core : Enhances biological interactions.
  • Pyrimidine ring : Known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may function through:

  • Enzyme Inhibition : It is hypothesized to inhibit enzymes involved in cell signaling pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered physiological responses.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of thiophene can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Mechanistic Insights : The compound may target specific kinases or transcription factors involved in tumor growth and survival.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In Vitro Testing : Studies have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

There is emerging evidence suggesting anti-inflammatory properties:

  • Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines, potentially benefiting conditions like rheumatoid arthritis.

Data Summary

Biological ActivityAssessed ModelObserved Effect
AnticancerVarious cell linesInhibition of cell growth
AntimicrobialBacterial strainsEffective against S. aureus, E. coli
Anti-inflammatoryIn vitro modelsReduced cytokine production

Case Studies

  • Anticancer Study :
    • A study involving the compound showed a dose-dependent inhibition of proliferation in breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Evaluation :
    • In a comparative study, the compound demonstrated superior efficacy compared to standard antibiotics against resistant bacterial strains, highlighting its potential as a novel antimicrobial agent.
  • Inflammation Model :
    • In animal models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers, suggesting therapeutic potential for inflammatory diseases.

Comparison with Similar Compounds

Functional Group and Structural Analogues

The compound’s structural complexity invites comparisons with three classes of analogs:

3-Chloro-N-phenyl-phthalimide ()

  • Core structure : Phthalimide (isoindole-1,3-dione) with a chloro and phenyl substituent.
  • Key differences : Lacks the thiophene, sulfamoyl, and pyrimidine groups present in the target compound.
  • Applications: Used as a monomer in polyimide synthesis due to its thermal stability .

Pyrazolo-Pyrimidine Sulfonamide Derivatives ()

  • Core structure : Pyrazole fused with pyrimidine or triazine rings, linked to sulfonamide groups.
  • Key similarities : Both classes incorporate sulfonamide moieties and nitrogen-rich heterocycles (pyrimidine in the target vs. pyrazolo-pyrimidine in analogs).
  • Applications : Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli .
  • Comparison : The target’s dichlorothiophene may enhance lipophilicity and membrane penetration compared to pyrazole-based analogs.
Pharmacological Potential
  • Antimicrobial activity: Sulfonamide-containing compounds (e.g., pyrazolo-pyrimidine derivatives) show efficacy by inhibiting dihydropteroate synthase (DHPS), a key enzyme in folate synthesis .
  • Structural advantages : The 4,6-dimethylpyrimidine group may improve target selectivity, while the thiophene ring could enhance metabolic stability over simpler aromatic systems.

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